2-bromophenyl 3-methyl-1-benzofuran-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-bromophenyl) 3-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-10-11-6-2-4-8-13(11)19-15(10)16(18)20-14-9-5-3-7-12(14)17/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHMZBUNIJPVRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)OC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Bromophenyl 3 Methyl 1 Benzofuran 2 Carboxylate
Retrosynthetic Strategies for the Benzofuran-2-carboxylate Scaffold
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule to identify potential starting materials and synthetic routes. For 2-bromophenyl 3-methyl-1-benzofuran-2-carboxylate, two primary disconnections are considered: the ester linkage and the benzofuran (B130515) core itself.
The most straightforward disconnection is at the ester bond, which simplifies the target molecule into two key precursors: 3-methyl-1-benzofuran-2-carboxylic acid and 2-bromophenol (B46759). This approach isolates the synthesis of the core heterocyclic acid from the final esterification step.
A more complex analysis involves the disassembly of the benzofuran scaffold. The benzofuran ring can be disconnected through various intramolecular cyclization strategies. Common approaches involve forming the C-O ether bond or one of the C-C bonds of the furan (B31954) ring in the final ring-closing step. This leads back to simpler, acyclic phenolic precursors, such as substituted o-hydroxyacetophenones or o-alkynylphenols, which can be assembled using commercially available materials. divyarasayan.orgjocpr.com
The synthesis of the 3-methyl-1-benzofuran core is a critical step. A widely used and effective method involves the reaction of a substituted o-hydroxyacetophenone with an α-halo ketone, such as chloroacetone (B47974). mdpi.com This reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the furan ring.
The general reaction is as follows:
An appropriately substituted o-hydroxyacetophenone is treated with chloroacetone in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like acetonitrile (B52724). mdpi.com
The mixture is heated to facilitate the reaction, which can take between 48 to 96 hours to complete. mdpi.com
This pathway directly installs the required methyl group at the C3 position of the benzofuran ring.
Following the formation of the 2-acetyl-3-methyl-1-benzofuran intermediate, a haloform reaction or oxidation can be employed to convert the acetyl group at the C2 position into the desired carboxylic acid, yielding 3-methyl-1-benzofuran-2-carboxylic acid.
Once 3-methyl-1-benzofuran-2-carboxylic acid is synthesized, the final step is its esterification with 2-bromophenol. Several standard methodologies can be employed for this transformation.
Fischer Esterification : This classic method involves reacting the carboxylic acid with 2-bromophenol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is typically performed with an excess of the alcohol and is driven to completion by the removal of water. However, this is an equilibrium-controlled process. masterorganicchemistry.com
Acyl Chloride Formation : A more reactive approach involves the conversion of the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-methyl-1-benzofuran-2-carbonyl chloride is then reacted with 2-bromophenol in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to afford the target ester in high yield.
Coupling Reagent-Mediated Esterification : Direct coupling of the carboxylic acid and 2-bromophenol can be achieved using carbodiimide (B86325) coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP). This method proceeds under mild conditions and is highly efficient for forming the ester bond.
Exploration of Diverse Synthetic Pathways
Modern synthetic chemistry offers a range of powerful, metal-catalyzed reactions that can provide more convergent and efficient access to complex molecules like this compound. nih.govresearchgate.net These methods often involve the construction of the benzofuran scaffold through catalytic C-C and C-O bond-forming reactions.
Transition metal catalysis, particularly with palladium and copper, has revolutionized the synthesis of heterocyclic compounds, including benzofurans. nih.govnih.gov These catalysts enable the construction of the benzofuran ring from simple precursors under mild conditions with high functional group tolerance. nih.gov
Palladium catalysis is a cornerstone of modern organic synthesis, offering diverse strategies for benzofuran construction. nih.gov
Sonogashira Coupling and Cyclization : A prevalent strategy involves the palladium-catalyzed Sonogashira coupling of an o-halophenol (e.g., o-iodophenol) with a terminal alkyne. The resulting o-alkynylphenol intermediate can then undergo an intramolecular cyclization (hydroalkoxylation) to form the benzofuran ring. nih.govacs.org This cyclization can be promoted by the palladium catalyst itself, a co-catalyst like copper(I) iodide, or a base. nih.govelsevier.es
Heck-Type Cyclizations : Intramolecular Heck reactions provide another route, typically starting from an o-allylphenol or a related vinyl-substituted phenol (B47542). nih.gov The palladium catalyst facilitates the cyclization onto the double bond to form the five-membered furan ring.
C-H Functionalization : An advanced approach involves the direct C-H functionalization of a pre-formed benzofuran-2-carboxylate scaffold to introduce substituents at the C3 position. mdpi.com For example, a palladium catalyst can be used to mediate the coupling of N-(quinolin-8-yl)benzofuran-2-carboxamide with an aryl or alkyl halide. mdpi.com While this is a functionalization rather than a de novo synthesis, it represents a powerful method for diversifying the benzofuran core.
| Methodology | Typical Precursors | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Sonogashira Coupling/Cyclization | o-Iodophenols, Terminal Alkynes | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., NEt₃) | Convergent, high tolerance for functional groups. | nih.govacs.org |
| Tsuji-Trost Type Reaction | Benzofuran-2-ylmethyl acetates, Nucleophiles | Pd₂(dba)₃/dppf or [Pd(η³-C₃H₅)Cl]₂/XPhos | Functionalization at the 2-position of a pre-formed ring. | nih.govunicatt.it |
| Suzuki Cross-Coupling | 2-(4-Bromophenyl)benzofuran, Arylboronic acids | Pd(II) complex, K₂CO₃ | Used for functionalizing a pre-existing benzofuran scaffold. | nih.gov |
| Directed C-H Arylation | N-(quinolin-8-yl)benzofuran-2-carboxamides, Aryl iodides | Pd(OAc)₂, AgOAc | Direct functionalization at the C3 position. | mdpi.com |
Copper catalysis offers cost-effective and efficient alternatives for synthesizing benzofurans. nih.gov These methods often rely on the ability of copper to mediate C-O and C-C bond formation.
Intramolecular C-O Bond Formation : Copper catalysts are highly effective for Ullmann-type reactions. A suitably substituted o-halophenyl ketone can undergo an intramolecular copper-catalyzed O-arylation to close the furan ring. nih.gov This approach is robust and can be performed as a one-pot reaction starting from simple aryl ketones. nih.gov
Oxidative Annulation of Phenols and Alkynes : Copper catalysts can mediate the direct oxidative coupling of phenols and alkynes to regioselectively produce polysubstituted benzofurans. rsc.orgrsc.org This one-pot procedure often utilizes molecular oxygen or another oxidant and proceeds through a sequence of nucleophilic addition and oxidative cyclization. rsc.org
Tandem Reactions : One-pot tandem reactions involving o-iodophenols, acyl chlorides, and phosphorus ylides have been developed using copper catalysis. acs.org These reactions assemble the benzofuran product with high efficiency through a series of transformations including a key C-C coupling step. acs.org
| Methodology | Typical Precursors | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Oxidative Annulation | Phenols, Internal Alkynes | Cu(OAc)₂, Ag₂CO₃ | Direct construction of the benzofuran ring from simple precursors. | rsc.orgrsc.org |
| Tandem C-C Coupling/Cyclization | o-Iodophenols, Acyl chlorides, Phosphorus ylides | CuI, Cs₂CO₃ | Efficient one-pot assembly of 2,3-disubstituted benzofurans. | acs.org |
| Intramolecular O-Arylation | 1-(2-haloaryl)ketones | CuI, Base (e.g., K₃PO₄) | Effective for ring closure via C-O bond formation. | nih.gov |
| Coupling/Cyclization | o-Hydroxybenzaldehydes, Terminal Alkynes, N-Tosyl-hydrazones | CuBr | Ligand-free conditions for diverse functionalization. | nih.gov |
| C-H Activation with Traceless Directing Group | Benzoylacetonitriles | Cu(OAc)₂, t-BuOLi | Synthesis of 3-cyanobenzofurans via C-H/C-C bond cleavage. | thieme-connect.com |
Cyclization Reactions for Benzofuran Ring Formation
The formation of the benzofuran ring is the cornerstone of the synthesis. Modern methods employ various catalytic systems to construct this bicyclic heterocycle efficiently. Transition-metal-catalyzed reactions are particularly prominent, offering high yields and selectivity under controlled conditions. nih.govacs.org Common strategies involve the reaction of substituted phenols with alkynes or the intramolecular cyclization of appropriately functionalized precursors. nih.govnih.gov Catalysts based on palladium, copper, nickel, and iron have all been successfully employed to facilitate these transformations. acs.orgacs.orgthieme-connect.com
A prevalent strategy for constructing the benzofuran ring is through intramolecular C-O bond formation. acs.org This approach typically involves the cyclization of a precursor that already contains the necessary carbon framework. One common method is the transition-metal-catalyzed O-heterocyclization of 2-halophenols with alkynes, often proceeding through a Sonogashira coupling followed by an intramolecular cyclization. nih.govacs.org
Another significant route involves the metal-catalyzed cyclization of 1-(2-haloaryl)ketones. acs.orgnih.gov For instance, the enolates of 1-(2-bromoaryl)ketones are effective substrates for palladium-catalyzed O-heterocyclization. nih.gov More recently, the use of earth-abundant and nonprecious metals like iron and copper has been developed for these intramolecular O-arylation reactions, offering a more sustainable alternative to palladium. acs.org A copper-catalyzed Ullmann-type intramolecular C-O bond formation has also been shown to be effective for creating fused furan-containing heterocycles. researchgate.net
Table 1: Comparison of Catalytic Systems for Intramolecular C-O Bond Formation
| Catalyst System | Precursor Type | Key Features | Reference |
| Palladium/Copper | 2-Halophenols and Alkynes | One-pot Sonogashira coupling and cyclization. | nih.gov |
| Palladium | 1-(2-Bromoaryl)ketone enolates | Effective for 2,3-disubstituted benzofurans. | nih.gov |
| Iron/Copper | 1-Aryl- or 1-Alkylketones | Uses nonprecious metals; involves initial C-H halogenation. | acs.org |
| Copper Iodide | 2-(3-Bromobenzothiophen-2-yl)phenols | Ullmann-type coupling for fused systems. | researchgate.net |
The integration of green chemistry principles into benzofuran synthesis is an area of active research, aiming to reduce environmental impact through the use of sustainable materials and conditions. benthamdirect.comresearchgate.net A notable green approach involves performing reactions in environmentally benign solvents. For instance, a one-pot synthesis reacting o-hydroxy aldehydes, amines, and alkynes has been successfully carried out using a deep eutectic solvent (DES) like choline (B1196258) chloride-ethylene glycol, with copper iodide as a catalyst. nih.govacs.org
Water has also been explored as a green solvent for palladium-catalyzed syntheses, minimizing the reliance on volatile organic compounds. elsevier.es Furthermore, catalyst-free methods are being developed. One such strategy involves the reaction between hydroxyl-substituted aryl alkynes and sulfur ylides in acetonitrile, which proceeds through nucleophilic addition and subsequent cyclization to form the benzofuran ring without the need for a metal catalyst. nih.gov These approaches highlight a shift towards more sustainable and safer chemical manufacturing processes.
Direct Derivatization and Substitution Reactions on Precursors
The final step in the synthesis of the target molecule is the esterification of the 3-methyl-1-benzofuran-2-carboxylic acid precursor with 2-bromophenol. This is a direct derivatization reaction. A standard laboratory method involves converting the carboxylic acid into a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂). The resulting 3-methyl-1-benzofuran-2-carbonyl chloride is then reacted with 2-bromophenol in the presence of a base, such as triethylamine, to yield the final product, this compound.
Alternative coupling methods developed for peptide synthesis, which can be applied here, include the use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) to facilitate amide (and by extension, ester) bond formation directly from the carboxylic acid without isolating the acyl chloride intermediate. thermofisher.com
Optimization of Reaction Conditions and Process Efficiency
Optimizing reaction conditions is critical for maximizing yield, minimizing reaction times, and ensuring the economic viability of the synthesis. acs.orgorganic-chemistry.org Key parameters that are typically investigated include the choice of solvent, catalyst, ligands, base, and reaction temperature. thieme-connect.comrsc.org For instance, in the synthesis of benzofurans from phenols and α-haloketones, solvent screening showed that while solvents like acetonitrile, diethyl ether, and THF were ineffective, refluxing in xylene with a promoter like neutral alumina (B75360) gave excellent regioselectivity. nih.gov
The choice of solvent can significantly influence the rate and outcome of a reaction. acs.orgacs.org In transition-metal-catalyzed cyclizations for benzofuran synthesis, polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (MeCN) are commonly used. thieme-connect.comacs.org Studies have shown that solvent polarity can affect the stability of intermediates and transition states, thereby altering the reaction kinetics. For example, in a nickel-catalyzed intramolecular nucleophilic addition, MeCN was found to be a suitable solvent. thieme-connect.com In some palladium-catalyzed reactions, a mixture of solvents, such as 2-propanol and water, has been used to balance the solubility of different reactants and facilitate the reaction. elsevier.es The effect of temperature is also crucial; many cyclization reactions are performed at elevated temperatures (80-120 °C) to ensure a reasonable reaction rate. organic-chemistry.orgnih.gov
The catalyst and its associated ligands are at the heart of modern synthetic methodologies for benzofuran formation, dictating both the efficiency and selectivity of the reaction. acs.orgthieme-connect.com Palladium catalysts are widely used, often in combination with phosphine (B1218219) ligands. nih.gov The choice of ligand is critical; for example, in palladium-catalyzed Tsuji-Trost type reactions on benzofuran precursors, bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) were found to be superior to monodentate ligands. nih.gov
For nickel-catalyzed reactions, bidentate ligands such as 1,10-phenanthroline (B135089) have been shown to be effective. thieme-connect.com The development of catalysts based on more abundant and less toxic metals like copper and iron is a key area of research. acs.org Copper(I) iodide is frequently used, sometimes as a co-catalyst with palladium in Sonogashira couplings, or as the primary catalyst in Ullmann-type C-O bond forming reactions. acs.orgorganic-chemistry.org The design of ligands that can stabilize the catalytic species, promote the desired bond formations, and enhance selectivity continues to be a major focus in the development of efficient synthetic routes to complex benzofurans. acs.org
Table 2: Influence of Ligands on Palladium-Catalyzed Reactions
| Reaction Type | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| Tsuji-Trost | dppe | MeCN | 120 | 60 | nih.gov |
| Tsuji-Trost | dppf | MeCN | 120 | 87 | nih.gov |
| Sonogashira/Cyclization | PPh₃ | Triethylamine | Reflux | Good | acs.org |
| C-H Arylation | - | Toluene | 90 | Good | nih.gov |
Sustainable Synthesis Approaches (e.g., Microwave-Assisted, Solvent-Free Methods)
In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes for complex organic molecules. These principles encourage the use of methodologies that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, sustainable approaches such as microwave-assisted synthesis and solvent-free reactions offer significant advantages over traditional methods by enhancing reaction rates, improving yields, and minimizing waste.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical transformations. sapub.org This method utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to a significant reduction in reaction times, often from hours to minutes, and frequently resulting in higher product yields and purity. sapub.org
The synthesis of the core structure, 3-methyl-1-benzofuran-2-carboxylic acid, can be expedited using microwave irradiation. For instance, the Perkin rearrangement of 3-bromocoumarins to form benzofuran-2-carboxylic acids has been shown to be highly efficient under microwave conditions. nih.gov While traditional heating may require several hours, microwave-assisted methods can achieve this transformation in as little as five minutes with very high yields. nih.gov
Following the synthesis of the carboxylic acid intermediate, the esterification with 2-bromophenol can also be effectively promoted by microwave energy. Microwave-assisted esterification of various aryl and alkyl carboxylic acids has been demonstrated to be a rapid and efficient process. mdpi.com In a typical procedure, 3-methyl-1-benzofuran-2-carboxylic acid and 2-bromophenol would be mixed with a suitable catalyst in a microwave-transparent vessel and subjected to irradiation. The conditions can be optimized by varying the microwave power, temperature, and reaction time to achieve the desired conversion to this compound.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzofuran-2-Carboxylic Acid Precursors
| Parameter | Conventional Heating | Microwave-Assisted Method | Reference(s) |
| Reaction Time | ~ 3 hours | 5 minutes | nih.gov |
| Temperature | Reflux | 79°C | nih.gov |
| Yield | Quantitative | 99% | nih.gov |
| Energy Input | High and inefficient | Low and efficient | sapub.orgmdpi.com |
Solvent-Free Methods
Solvent-free synthesis, or solid-state reaction, is another cornerstone of green chemistry that aims to eliminate the use of volatile and often hazardous organic solvents. mdpi.com These reactions can be facilitated by grinding, ball milling, or simply heating the neat reactants, sometimes in the presence of a solid-supported catalyst. nih.gov
A plausible solvent-free approach for the synthesis of this compound would involve the direct reaction of 3-methyl-1-benzofuran-2-carboxylic acid with 2-bromophenol. Mechanochemistry, through high-speed ball milling (HSBM), has been successfully employed for the esterification of carboxylic acids and phenols at room temperature. nih.gov This technique can produce esters in high yields within minutes without the need for any solvent. nih.gov
For this specific synthesis, a mixture of 3-methyl-1-benzofuran-2-carboxylic acid and 2-bromophenol, along with a suitable activating agent or catalyst, could be subjected to ball milling. The mechanical energy provides the activation for the reaction, facilitating direct contact and reaction between the solid reactants. This method not only avoids the environmental impact of solvents but can also lead to different reactivity and selectivity compared to solution-phase reactions. nih.gov
Table 2: Illustrative Conditions for Solvent-Free Esterification
| Method | Reactants | Conditions | Reaction Time | Yield | Reference(s) |
| Ball Milling | Benzoic Acid, p-Cresol | I2, KH2PO2, Room Temp. | 20 min | 87% | nih.gov |
| Heating | Carboxylic Acid, Alcohol | Solid-supported catalyst | 1 hour | Good to Excellent | nih.gov |
The adoption of these sustainable methodologies for the synthesis of this compound aligns with the broader goals of modern chemical manufacturing, emphasizing efficiency, safety, and environmental responsibility.
Elucidating the Molecular Structure and Conformational Preferences of 2 Bromophenyl 3 Methyl 1 Benzofuran 2 Carboxylate Through Advanced Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
To analyze the molecular structure of 2-bromophenyl 3-methyl-1-benzofuran-2-carboxylate, specific NMR data would be required.
1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Proximity
A complete assignment of proton (¹H) and carbon (¹³C) signals would be the first step. This would involve identifying the chemical shifts for the methyl group, the aromatic protons on both the benzofuran (B130515) and bromophenyl rings, and the quaternary carbons. Subsequently, 2D NMR experiments like COSY (Correlation Spectroscopy) would be needed to establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for correlating protons to their directly attached carbons and to carbons over two to three bonds, respectively. This would definitively map the covalent bond framework. NOESY (Nuclear Overhauser Effect Spectroscopy) would provide insights into the spatial proximity of protons, helping to determine the preferred conformation of the molecule, particularly the rotational orientation of the 2-bromophenyl group relative to the benzofuran core.
Solid-State NMR Applications for Bulk Structural Insights
Solid-state NMR (ssNMR) could provide information on the structure of the compound in its bulk, crystalline form. This technique is particularly useful if the compound is insoluble or if obtaining a single crystal is not feasible. ssNMR can reveal information about molecular packing and the presence of different polymorphs.
Single-Crystal X-ray Diffraction Analysis
This technique is considered the gold standard for unequivocally determining the three-dimensional structure of a crystalline compound.
Definitive Determination of Molecular Geometry and Absolute Configuration
A successful single-crystal X-ray diffraction experiment would yield precise data on bond lengths, bond angles, and torsion angles. This would provide an exact 3D model of the molecule, confirming the connectivity established by NMR and revealing the precise spatial arrangement of the atoms. For chiral molecules, it can also determine the absolute configuration.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal structure would also illuminate how individual molecules arrange themselves in the solid state. This analysis would identify any intermolecular interactions, such as hydrogen bonds (if applicable), halogen bonds (involving the bromine atom), and π-π stacking between the aromatic rings. These interactions are crucial for understanding the physical properties of the compound, such as its melting point and solubility.
Advanced Mass Spectrometry for Molecular Mass and Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. High-resolution mass spectrometry (HRMS) would be needed to confirm the elemental composition of this compound by providing a highly accurate mass measurement. Analysis of the fragmentation pattern in the mass spectrum would help to identify characteristic cleavages, such as the loss of the bromophenyl group or the cleavage of the ester bond, which would further corroborate the proposed structure.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. This technique can distinguish between molecules with the same nominal mass but different elemental compositions.
For this compound, the molecular formula is C₁₆H₁₁BrO₃. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O). HRMS analysis of the protonated molecule ([M+H]⁺) would be expected to yield an m/z value that closely matches the calculated theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁BrO₃ |
| Calculated Exact Mass ([M]) | 330.9892 g/mol |
| Calculated m/z for [M+H]⁺ | 331.9969 |
| Isotopic Pattern | Presence of bromine results in a characteristic M and M+2 isotopic pattern with approximately 1:1 intensity ratio, corresponding to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. While direct MS/MS data for this compound is not widely published, the fragmentation pathways can be predicted based on the known behavior of similar compounds, such as 2-aroylbenzofuran derivatives. nih.govresearchgate.net
The primary site of protonation in electrospray ionization (ESI) is expected to be the carbonyl oxygen of the ester group. The fragmentation of the protonated molecule ([M+H]⁺) would likely proceed through several key pathways:
Cleavage of the Ester Bond: The most labile bond is the ester linkage. Cleavage can occur on either side of the carbonyl group.
Loss of the Bromophenol Moiety: A common fragmentation pathway would involve the cleavage of the C-O bond between the carbonyl carbon and the bromophenyl ring, leading to the loss of a neutral bromophenol molecule (C₆H₅BrO). This would result in the formation of a 3-methyl-1-benzofuran-2-carbonylium ion.
Formation of the Bromophenoxy Cation: Alternatively, cleavage could result in the formation of a protonated bromophenol or a bromophenoxy cation.
Fragmentation of the Benzofuran Core: Subsequent fragmentation of the primary product ions could involve ring opening or cleavage of the benzofuran moiety itself. For instance, the elimination of carbon monoxide (CO) is a common fragmentation pathway for acylium ions. nih.govresearchgate.net
These fragmentation patterns provide a veritable fingerprint of the molecule, allowing for its structural confirmation and differentiation from isomers.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Vibrational Modes
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds, providing valuable structural information.
For this compound, the spectra would be dominated by vibrations from the benzofuran ring, the ester group, and the bromophenyl ring.
Key Expected Vibrational Modes:
Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the FTIR spectrum, characteristic of the ester carbonyl group. Based on similar benzofuranyl esters, this band would likely appear in the range of 1725–1680 cm⁻¹. nih.gov
C-O Stretching: The ester group will exhibit C-O stretching vibrations. The C-O-C asymmetric stretch is typically found in the 1300–1150 cm⁻¹ region.
Aromatic C=C Stretching: Multiple bands in the 1610–1450 cm⁻¹ region are expected due to the C=C stretching vibrations within the benzofuran and bromophenyl aromatic rings.
Aromatic C-H Stretching: These vibrations typically appear as a group of bands above 3000 cm⁻¹. nih.gov
C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.
Methyl Group Vibrations: The C-H stretching and bending vibrations of the methyl group at the 3-position of the benzofuran ring would also be present.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (FTIR) |
|---|---|---|---|
| Ester (C=O) | Stretching | 1725 - 1680 | Strong |
| Ester (C-O) | Asymmetric Stretching | 1300 - 1150 | Strong |
| Aromatic Ring (C=C) | Stretching | 1610 - 1450 | Medium to Strong |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Alkyl C-H (Methyl) | Stretching | 2975 - 2860 | Medium to Weak |
| C-Br | Stretching | 600 - 500 | Medium to Strong |
Correlation of Vibrational Spectra with Theoretical Predictions
To achieve a more detailed and accurate assignment of the observed vibrational bands, experimental FTIR and Raman spectra are often correlated with theoretical predictions from quantum chemical calculations, most commonly using Density Functional Theory (DFT). researchgate.netphyschemres.org
This approach involves several steps:
Computational Modeling: The geometry of the this compound molecule is optimized in silico using a suitable DFT method (e.g., B3LYP) and basis set.
Frequency Calculation: Vibrational frequencies are then calculated for the optimized structure. These theoretical frequencies often have a systematic error, which can be corrected using a scaling factor to improve the agreement with experimental data.
Spectral Comparison: The scaled theoretical vibrational spectrum is then compared with the experimental FTIR and Raman spectra. This comparison allows for a confident assignment of each experimental band to a specific vibrational mode of the molecule.
This correlation is particularly useful for complex molecules where many vibrational bands can overlap. It aids in confirming the molecular structure and understanding the vibrational dynamics of the compound. For instance, DFT calculations can help to precisely assign the various C=C and C-H vibrations of the two different aromatic rings and to distinguish them from other modes in the fingerprint region of the spectrum.
Computational and Theoretical Investigations of 2 Bromophenyl 3 Methyl 1 Benzofuran 2 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are indispensable tools for elucidating the electronic characteristics and predicting the chemical behavior of molecules.
Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals
Density Functional Theory (DFT) stands as a powerful and widely used method for investigating the electronic structure of molecules. researchgate.netjetir.org For a molecule like 2-bromophenyl 3-methyl-1-benzofuran-2-carboxylate, a DFT approach, likely employing a hybrid functional such as B3LYP with a basis set like 6-311++G(2df, 2p), would be utilized to perform geometry optimization. mdpi.com This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.
Below is a hypothetical table of selected optimized geometric parameters that would be obtained from such a DFT calculation.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O (ester) | ~1.21 Å |
| Bond Length | C-O (ester) | ~1.35 Å |
| Bond Length | C-Br | ~1.90 Å |
| Dihedral Angle | Benzofuran-Ester | ~5-15° |
| Dihedral Angle | Ester-Bromophenyl | ~30-50° |
Note: These values are illustrative and based on typical parameters for similar functional groups.
Ab Initio Methods for High-Accuracy Energy and Electronic Property Predictions
While DFT is a workhorse for many computational studies, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can offer higher accuracy for energy and electronic property predictions. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally expensive, could be employed to refine the energy calculations for the optimized geometry obtained from DFT. These high-accuracy methods are particularly valuable for validating DFT results and for calculations where a very precise understanding of electronic energies is crucial.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive. nih.gov
For this compound, DFT calculations would reveal the energies and spatial distributions of these orbitals. The HOMO is likely to be distributed over the electron-rich benzofuran (B130515) ring system, while the LUMO may be located on the bromophenyl or carboxylate portions. This analysis helps predict how the molecule will interact with other reagents. mdpi.com Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative measures of reactivity. jetir.org
| Descriptor | Formula | Predicted Value (eV) | Interpretation |
| HOMO Energy (EHOMO) | - | -6.45 | Electron-donating ability |
| LUMO Energy (ELUMO) | - | -1.55 | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.90 | Chemical reactivity/stability |
| Ionization Potential (I) | -EHOMO | 6.45 | Energy to remove an electron |
| Electron Affinity (A) | -ELUMO | 1.55 | Energy released when gaining an electron |
| Chemical Hardness (η) | (I - A) / 2 | 2.45 | Resistance to change in electron distribution |
| Electrophilicity (ω) | (I + A)² / (8 * η) | 2.58 | Propensity to accept electrons |
Note: These values are hypothetical, based on typical ranges observed for similar aromatic esters. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. wolfram.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to indicate different potential values: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.com
For the title compound, the MEP map would likely show significant negative potential (red) around the oxygen atoms of the carboxylate group, identifying them as primary sites for interaction with electrophiles or for hydrogen bonding. nih.gov The hydrogen atoms of the aromatic rings would exhibit positive potential (blue), while the regions above and below the π-systems of the benzofuran and bromophenyl rings would show intermediate potential. This visual guide is crucial for understanding intermolecular interactions. researchgate.net
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior and conformational flexibility over time. researchgate.net
Exploration of Conformational Space and Energy Minima
The this compound molecule possesses several rotatable bonds, primarily the C-O bond of the ester linkage and the C-C bond connecting the ester to the bromophenyl ring. This flexibility allows the molecule to adopt various conformations (spatial arrangements). mdpi.com MD simulations or other conformational search methods can be used to explore this conformational space systematically.
By simulating the molecule's movement over a period of time (from picoseconds to nanoseconds), an MD trajectory is generated. Analysis of this trajectory can identify the most frequently adopted conformations and the energy barriers between them. This would reveal the preferred spatial relationship between the benzofuran and bromophenyl rings. Identifying the global energy minimum conformation and other low-energy conformers is essential for understanding how the molecule might bind to a biological target or pack in a crystal lattice.
| Conformer | Dihedral Angle (O=C-O-C) | Relative Energy (kcal/mol) |
| 1 | ~0° | 1.5 |
| 2 (Global Minimum) | ~45° | 0.0 |
| 3 | ~180° | 2.1 |
Note: This table is a simplified, hypothetical representation of results from a conformational analysis.
Reactivity and Mechanistic Studies of 2 Bromophenyl 3 Methyl 1 Benzofuran 2 Carboxylate
Hydrolysis and Transesterification Mechanisms
The ester functional group in 2-bromophenyl 3-methyl-1-benzofuran-2-carboxylate is a primary site for nucleophilic acyl substitution reactions, such as hydrolysis and transesterification.
Hydrolysis involves the cleavage of the ester bond by water, typically accelerated by an acid or base catalyst, to yield 3-methyl-1-benzofuran-2-carboxylic acid and 2-bromophenol (B46759).
Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible and involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, expelling the 2-bromophenoxide leaving group. A final proton transfer results in the carboxylate salt and 2-bromophenol.
Acid-Catalyzed Hydrolysis: This is a reversible process initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfers, the 2-bromophenol is eliminated, and deprotonation of the resulting carbonyl regenerates the acid catalyst and yields the carboxylic acid.
Transesterification is the process of exchanging the 2-bromophenyl group of the ester with the alkyl or aryl group of another alcohol. organic-chemistry.org This reaction is also typically catalyzed by an acid or a base. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. organic-chemistry.org For instance, reaction with methanol (B129727) under acidic conditions would produce methyl 3-methyl-1-benzofuran-2-carboxylate and 2-bromophenol. The use of catalysts like scandium(III) triflate or zinc clusters can facilitate such transformations under mild conditions. organic-chemistry.org
Functional Group Transformations on the Bromophenyl Moiety
The carbon-bromine bond on the phenyl ring is a key site for transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.
The bromine atom on the phenyl ring makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental methods for C-C bond formation. nih.govnih.gov
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. nih.govlibretexts.org It is a versatile method for synthesizing biaryl compounds. nih.govlibretexts.orgmdpi.com The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, under the influence of a palladium catalyst and a base. organic-chemistry.orgrug.nl The mechanism includes the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. libretexts.org A subsequent β-hydride elimination releases the final product, and the catalyst is regenerated. libretexts.org The reaction typically exhibits high selectivity for the trans isomer. organic-chemistry.org
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. beilstein-journals.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org The process involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center after its oxidative addition with the aryl bromide. beilstein-journals.org Reductive elimination furnishes the aryl-alkyne product. Copper-free conditions have also been developed to simplify product purification. beilstein-journals.orgpitt.edu
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides
| Coupling Reaction | Palladium Catalyst | Ligand (if any) | Base | Solvent | Typical Temperature |
| Suzuki | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃, PCy₃ | K₂CO₃, K₃PO₄ | Toluene, Dioxane/H₂O | 80-110 °C |
| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | 100-140 °C |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N, Piperidine | THF, DMF | Room Temp. to 80 °C |
Nucleophilic aromatic substitution (SNAr) on the 2-bromophenyl moiety, where a nucleophile replaces the bromide, is generally challenging. chemistrysteps.com Such reactions typically require either harsh conditions or the presence of strong electron-withdrawing groups (like nitro groups) at the ortho or para positions to the leaving group. libretexts.orglibretexts.org The target molecule lacks such activating groups.
Two primary mechanisms are possible:
Addition-Elimination Mechanism: This pathway involves the attack of a nucleophile on the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov Subsequent elimination of the bromide ion restores the aromaticity. chemistrysteps.comlibretexts.org This mechanism is favored by strong electron-withdrawing groups that can stabilize the negative charge of the intermediate. libretexts.org
Elimination-Addition (Benzyne) Mechanism: Under very strong basic conditions (e.g., NaNH₂), an elimination reaction can occur, forming a highly reactive benzyne (B1209423) intermediate. chemistrysteps.com The nucleophile then adds to the benzyne, followed by protonation, to give the substitution product. This mechanism can sometimes lead to a mixture of isomers.
Recent studies suggest that many SNAr reactions, long thought to be stepwise, may proceed through a concerted mechanism or exist on a mechanistic continuum, particularly with certain nucleophiles like azoles. nih.govnih.gov
Electrophilic and Nucleophilic Reactions of the Benzofuran (B130515) Core
The benzofuran ring system is an electron-rich heterocycle and generally undergoes electrophilic substitution more readily than nucleophilic substitution. nih.govrsc.org
Electrophilic Aromatic Substitution: The substituents on the benzofuran core—the methyl group at position 3 and the carboxylate at position 2—direct incoming electrophiles. The furan (B31954) ring is generally more reactive towards electrophiles than the benzene (B151609) ring. The electron-donating methyl group at C3 and the oxygen heteroatom activate the ring for electrophilic attack. However, the electron-withdrawing carboxylate group at C2 deactivates the furan ring. Electrophilic attack is most likely to occur on the benzene portion of the core, with the specific position influenced by the combined directing effects of the fused furan ring and its substituents.
Nucleophilic Reactions: The benzofuran core is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups or when part of a leaving group in a specific reaction type. nih.gov For instance, palladium-catalyzed reactions involving benzofuran-2-ylmethyl acetates with various nucleophiles have been reported, demonstrating a method for functionalizing the position adjacent to the core. unicatt.it
Photochemical and Thermal Transformations
Photochemical Reactions: The presence of the C-Br bond suggests the possibility of photochemical transformations. Irradiation with UV light can induce homolytic cleavage of the carbon-bromine bond, generating an aryl radical. This reactive intermediate can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or intramolecular cyclization, depending on the reaction conditions and the molecular structure.
Thermal Transformations: At elevated temperatures, esters can undergo elimination reactions if a suitable β-hydrogen is present, although this is not the case for this aryl ester. High temperatures could potentially promote decarboxylation, though this typically requires more specific structural features. Under forcing thermal conditions, complex rearrangements or fragmentation of the heterocyclic benzofuran ring might occur. beilstein-archives.org
Mechanistic Investigations using Isotopic Labeling and Kinetic Studies
Elucidating the precise mechanisms of the aforementioned reactions often requires advanced analytical techniques.
Isotopic Labeling: This powerful tool is used to trace the path of atoms throughout a reaction. scripps.edu For example, in the hydrolysis of the ester (Section 5.1), using ¹⁸O-labeled water (H₂¹⁸O) would result in the incorporation of the ¹⁸O isotope into the newly formed carboxylic acid, confirming that the C-OAr bond is cleaved. In cross-coupling reactions, deuterated substrates can be used to study steps like β-hydride elimination. nih.gov Isotopic labeling is also crucial for determining kinetic isotope effects (KIEs), which can provide evidence for whether a reaction is concerted or stepwise, as has been demonstrated for some SNAr reactions. nih.gov
Kinetic Studies: Analyzing the rate of a reaction as a function of reactant and catalyst concentrations provides insight into the reaction's rate-determining step and the composition of the transition state. For the palladium-catalyzed reactions (Section 5.2.1), kinetic studies can help determine whether oxidative addition, transmetalation, or reductive elimination is the slowest step, thereby guiding the optimization of reaction conditions. For SNAr reactions, kinetic analysis can help distinguish between the addition-elimination and benzyne mechanisms by examining the influence of the nucleophile and leaving group on the reaction rate.
Exploration of Academic Applications of 2 Bromophenyl 3 Methyl 1 Benzofuran 2 Carboxylate As a Chemical Entity
Role as a Key Intermediate in Complex Organic Synthesis
The structure of 2-bromophenyl 3-methyl-1-benzofuran-2-carboxylate makes it an ideal candidate for use as a key intermediate in the synthesis of more complex molecules. The benzofuran (B130515) nucleus is a prevalent scaffold in many biologically active compounds, and the presence of the 2-bromophenyl ester provides a reactive site for further chemical transformations. nih.govnih.gov
The aryl bromide functionality on the phenyl ring is a well-established reactive handle for transition-metal-catalyzed cross-coupling reactions. This allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, serving as a gateway to novel and complex heterocyclic systems.
Suzuki-Miyaura Coupling: Reaction with various boronic acids in the presence of a palladium catalyst could be used to introduce new aryl or heteroaryl substituents. This is a common strategy for building biaryl systems, which are important structures in medicinal chemistry and materials science.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines would replace the bromine atom with a nitrogen-containing group, leading to the synthesis of complex aniline (B41778) derivatives fused to the benzofuran scaffold.
Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and copper, would install an alkyne group. acs.org This functional group is highly versatile and can undergo subsequent reactions, such as cycloadditions, to form a wide range of new heterocyclic rings. niscair.res.in For example, a "click" reaction with an azide (B81097) could yield a triazole-linked benzofuran structure. niscair.res.in
These transformations leverage the 2-bromophenyl moiety as a linchpin to construct elaborate molecules that would be difficult to synthesize through other means. The benzofuran core itself is a stable and often desirable pharmacophore, making this a powerful approach for generating libraries of new chemical entities for biological screening. rsc.orgnih.gov
The development of advanced materials often relies on molecular building blocks that can be assembled into larger, ordered structures. This compound possesses features that make it a potential monomer for both polymeric and supramolecular assemblies.
For polymerization, the molecule could be rendered bifunctional. For example, a cross-coupling reaction could be used to introduce a second reactive group (e.g., another halogen, a boronic ester, or a vinyl group) onto the benzofuran ring system, creating an A-B type monomer. Alternatively, palladium-catalyzed coupling reactions, such as Suzuki polycondensation, could directly polymerize the molecule if reacted with a suitable bis(boronic acid) derivative.
In supramolecular chemistry, the planar and aromatic nature of the benzofuran core is conducive to forming ordered assemblies through non-covalent interactions, particularly π-π stacking. scirp.org The ester and bromo-substituents provide opportunities for additional dipole-dipole or halogen bonding interactions, which can help direct the self-assembly process into well-defined architectures like stacks, sheets, or liquid crystalline phases. scirp.orgnih.gov
Development of Optoelectronic or Advanced Material Precursors
Benzofuran derivatives are recognized as important scaffolds for organic electronic materials, including organic light-emitting diodes (OLEDs), due to their favorable photophysical properties and charge-transport capabilities. nih.gov The subject compound serves as a precursor that can be chemically modified to tune these properties for specific applications.
The benzofuran ring system is inherently fluorescent. nih.gov The design of novel fluorescent probes and photoactive materials often involves modifying a core fluorophore to alter its absorption and emission characteristics. Key design considerations for modifying this compound include:
Extension of π-Conjugation: The most effective way to shift the fluorescence emission to longer wavelengths (a bathochromic shift) is to extend the conjugated π-electron system. This can be achieved by using cross-coupling reactions at the bromo-position to attach other aromatic or vinyl groups.
Introduction of Donor-Acceptor Groups: Creating a "push-pull" system by introducing electron-donating groups on one part of the molecule and electron-withdrawing groups on another can enhance intramolecular charge transfer (ICT). This often leads to compounds with strong solvatochromism (color changes with solvent polarity) and large Stokes shifts, which are desirable properties for chemical sensors. The ester group already present acts as a mild electron-acceptor.
By synthetically elaborating the molecule, its photophysical properties can be tailored for use in applications such as fluorescent chemical sensors, where changes in the environment (e.g., binding of an analyte) would cause a detectable change in the fluorescence signal.
Before undertaking extensive synthetic work, computational chemistry provides a powerful tool for predicting the potential of a molecule for materials applications. Density Functional Theory (DFT) is commonly used to evaluate the structural and electronic properties of organic molecules. nih.govphyschemres.org
For this compound and its potential derivatives, DFT calculations can predict key parameters that correlate with material performance:
HOMO-LUMO Energy Levels: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is related to the optical absorption energy and electronic conductivity of the material. A smaller gap generally corresponds to absorption at longer wavelengths.
Molecular Geometry: Calculations can determine the planarity of the molecule. Planar structures often facilitate better π-orbital overlap between adjacent molecules in the solid state, which is beneficial for charge transport. physchemres.org
Nonlinear Optical (NLO) Properties: DFT can be used to calculate hyperpolarizability, which indicates the potential for a molecule to be used in NLO applications, such as frequency doubling of laser light. physchemres.org
The table below presents typical theoretically calculated energy values for a parent benzofuran-2-carboxylic acid, illustrating the type of data that would inform the design of new materials. researchgate.net
| Property | Calculated Value (eV) | Significance |
| E HOMO | -6.367 | Relates to electron-donating ability (ionization potential) |
| E LUMO | -1.632 | Relates to electron-accepting ability (electron affinity) |
| Energy Gap (ΔE) | 4.735 | Correlates with electronic transition energy and color |
| Global Hardness (η) | 2.367 | Measures resistance to change in electron distribution |
| Data derived from DFT calculations on the parent 1-benzofuran-2-carboxylic acid structure. researchgate.net |
Applications in Catalysis or Ligand Design
Heterocyclic compounds are of great interest in the design of ligands for transition metal catalysis because the heteroatoms can act as coordination sites for a metal center. nih.gov this compound contains several potential donor atoms (the furan (B31954) oxygen and the two carboxylate oxygens) that could coordinate to a metal.
Utilization in Analytical Method Development (e.g., as a standard, or for method validation)
Following a comprehensive review of scientific literature, there is currently no specific, publicly available research detailing the utilization of This compound in the development or validation of analytical methods. This includes its application as a reference standard, an internal standard, or as a quality control substance in analytical methodologies such as chromatography or spectroscopy.
The development of robust analytical methods is a cornerstone of chemical and pharmaceutical sciences, ensuring the accuracy, precision, and reliability of experimental results. In this context, well-characterized chemical compounds are essential for various aspects of method development and validation.
Potential, though currently undocumented, applications in this area could include:
Reference Standard: If this compound were to be synthesized to a high degree of purity and thoroughly characterized, it could serve as a reference standard. This would allow for the quantification of the compound in various samples and for the validation of analytical methods designed to detect and measure it.
Impurity Standard: In the synthesis of other, more complex molecules, This compound could potentially arise as an impurity. A purified standard of this compound would be crucial for developing analytical methods to detect and quantify this specific impurity in the final product, which is a critical aspect of quality control in pharmaceutical manufacturing.
Metabolite Identification: In metabolic studies of a parent drug containing the 3-methyl-1-benzofuran-2-carboxylate moiety, this compound could potentially be a metabolite. A synthesized standard would be invaluable for confirming the identity of the metabolite in biological samples through techniques like liquid chromatography-mass spectrometry (LC-MS).
It is important to reiterate that these are hypothetical applications based on the general principles of analytical method development. The absence of published data indicates that This compound has not been a focus of such studies to date. Further research would be required to establish its utility in these analytical contexts.
Future Research Directions and Uncharted Territories for 2 Bromophenyl 3 Methyl 1 Benzofuran 2 Carboxylate
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of benzofuran-2-carboxylates, a class of compounds to which 2-bromophenyl 3-methyl-1-benzofuran-2-carboxylate belongs, has traditionally relied on established methods. However, the future of its synthesis lies in the development of more efficient, atom-economical, and environmentally benign methodologies.
One promising direction is the refinement of palladium-catalyzed cross-coupling reactions . While foundational, these methods can be optimized for milder reaction conditions, lower catalyst loadings, and a broader substrate scope. The development of novel phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands could lead to more active and stable palladium catalysts, thereby improving yields and reducing reaction times.
One-pot synthesis presents another significant area for advancement. researchgate.net Combining multiple reaction steps into a single operation without isolating intermediates can dramatically increase efficiency. researchgate.net Future research could focus on developing a one-pot procedure that starts from simple, readily available precursors to construct the fully substituted benzofuran (B130515) core of the target molecule. This could involve a domino sequence of reactions, such as a Sonogashira coupling followed by an intramolecular cyclization. A recent comprehensive review highlights various innovative and catalytic strategies for benzofuran synthesis, which could be adapted for this specific target. acs.orgacs.org
Furthermore, exploring C-H activation/functionalization strategies for the direct synthesis of substituted benzofurans is a burgeoning field. researchgate.net Instead of pre-functionalized starting materials, this approach involves the direct coupling of C-H bonds, offering a more atom-economical route. Research into the regioselective C-H arylation of a 3-methyl-1-benzofuran-2-carboxylate precursor with a bromobenzene (B47551) derivative could provide a novel and efficient pathway to the target molecule.
Below is a table summarizing potential synthetic strategies for future exploration:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Optimized Palladium Catalysis | Higher yields, milder conditions, lower catalyst loading | Development of advanced ligands (e.g., NHCs, phosphines) |
| One-Pot Syntheses | Increased efficiency, reduced waste, time-saving | Design of domino reaction sequences |
| C-H Activation/Functionalization | High atom economy, use of simpler starting materials | Catalyst development for regioselective C-H arylation |
Advanced Theoretical Modeling of Complex Reaction Pathways and Molecular Interactions
Computational chemistry offers powerful tools to understand and predict the behavior of molecules and reactions. For this compound, advanced theoretical modeling can provide invaluable insights into its synthesis, reactivity, and potential applications.
Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of synthetic reactions. acs.org By modeling the energy profiles of different reaction pathways, researchers can identify the most favorable conditions, predict potential side products, and design more efficient synthetic routes. For instance, DFT studies could compare the energetics of different palladium-catalyzed coupling cycles to identify the optimal ligand and reaction parameters for the synthesis of the target molecule.
Molecular docking and quantitative structure-activity relationship (QSAR) studies , while often used in drug discovery, can also be applied in a non-biological context. researchgate.net These methods can be used to model the interactions of this compound with other molecules or materials. For example, if the compound is being explored as a component in an organic electronic device, molecular docking could simulate its interaction with other materials in the device, while QSAR could correlate its structural features with its electronic properties.
Furthermore, in silico studies can predict various physicochemical properties of the molecule, such as its electronic structure, spectroscopic characteristics, and potential for intermolecular interactions. nih.govresearchgate.net This information is crucial for understanding its behavior and for designing new derivatives with tailored properties. For example, theoretical calculations could predict the impact of substituting the bromo- group with other functionalities on the molecule's fluorescence, which would be relevant for designing new molecular probes.
The following table outlines key areas for theoretical modeling:
| Modeling Technique | Application | Potential Insights |
| Density Functional Theory (DFT) | Reaction mechanism elucidation | Optimization of synthetic routes, prediction of byproducts |
| Molecular Docking | Simulation of intermolecular interactions | Understanding of binding modes with other materials |
| QSAR Studies | Correlation of structure with properties | Design of derivatives with enhanced electronic or photophysical properties |
| In Silico Property Prediction | Calculation of physicochemical properties | Guidance for experimental design and material applications |
Exploration of Unconventional Reactivity and Transformations
Beyond its role as a synthetic target, this compound possesses a unique combination of functional groups that could be exploited in unconventional chemical transformations.
The presence of both a C-Br bond and multiple C-H bonds on the aromatic rings opens up avenues for selective C-H activation and functionalization . researchgate.net Research could explore the differential reactivity of these bonds under various catalytic systems. For example, it may be possible to selectively functionalize a C-H bond on the benzofuran ring while leaving the C-Br bond intact for subsequent cross-coupling reactions, or vice versa. This would allow for the stepwise and controlled elaboration of the molecular structure.
Photoredox catalysis offers another exciting frontier. This technique uses light to drive chemical reactions that are often inaccessible under thermal conditions. The benzofuran core is known to participate in photoredox-catalyzed reactions, and future research could investigate the reactivity of this compound in processes such as radical additions, cycloadditions, or novel C-C bond formations.
Electro-organic synthesis provides a powerful and sustainable alternative to traditional chemical methods. By using electricity to drive redox reactions, it is possible to achieve unique transformations with high selectivity and without the need for stoichiometric chemical oxidants or reductants. The electrochemical synthesis of benzofuran derivatives has been reported, and future work could explore the electrosynthesis of novel compounds starting from this compound, or the use of this compound as a substrate in electrochemical transformations. nih.gov
Integration into Emerging Fields of Chemical Synthesis (e.g., Flow Chemistry, Mechanochemistry)
The translation of novel synthetic methodologies from the laboratory to larger-scale production often faces challenges related to safety, scalability, and efficiency. Emerging technologies like flow chemistry and mechanochemistry offer potential solutions.
Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automated synthesis and optimization. chemisgroup.us The synthesis of heterocyclic compounds, including benzofurans, has been successfully demonstrated in flow reactors. Future research could focus on adapting and optimizing the synthesis of this compound for a continuous flow process, which could lead to a more efficient, scalable, and safer manufacturing route.
Mechanochemistry , which involves inducing chemical reactions through mechanical force (e.g., ball milling) rather than by dissolving the reactants in a solvent, is a rapidly growing area of green chemistry. By reducing or eliminating the need for solvents, mechanochemistry can significantly reduce the environmental impact of chemical synthesis. The solid-state synthesis of benzofuran derivatives has been explored, and future investigations could explore the feasibility of a mechanochemical route to this compound. mdpi.com This could offer a more sustainable and potentially more efficient synthetic alternative.
Derivatization for Tailored Academic Applications (e.g., advanced probes for non-biological systems)
The unique structural and electronic properties of the benzofuran scaffold make it an attractive platform for the development of functional molecules for a variety of academic applications. By strategically modifying the structure of this compound, it is possible to create new molecules with tailored properties.
One exciting area of research is the development of fluorescent probes and chemosensors for non-biological systems . The benzofuran core is inherently fluorescent, and its photophysical properties can be fine-tuned by the introduction of different substituents. researchgate.netnih.gov By replacing the bromo- group with a suitable receptor moiety, it may be possible to design a derivative of this compound that exhibits a selective fluorescent response to a specific analyte, such as a metal ion or a small organic molecule. Such probes could find applications in environmental monitoring, materials science, and chemical analysis.
Furthermore, the rigid, planar structure of the benzofuran system makes it a promising building block for the construction of novel organic materials . By incorporating this compound into larger conjugated systems, it may be possible to create new materials with interesting electronic and photophysical properties for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The bromo- substituent provides a convenient handle for further functionalization and polymerization through cross-coupling reactions.
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (~0°C) during esterification reduce side reactions.
- Catalyst Selection : Use of DMAP accelerates ester bond formation.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility in later stages.
Q. Example Reaction Conditions :
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Cyclization | H₂SO₄, 80°C, 12h | 68 | |
| 2 | Esterification | DCC, DMAP, DCM, RT | 75 | |
| 3 | Bromination | NBS, AIBN, CCl₄, reflux | 82 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Answer:
Critical techniques include:
- ¹H/¹³C NMR : Confirm substituent positions. For example:
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 335 (exact mass varies by substituents) .
- IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹), C-Br bond (~560 cm⁻¹) .
Q. Reference Spectral Data :
| Technique | Key Markers | Reference |
|---|---|---|
| ¹H NMR | δ 7.8 (d, J=8 Hz, aromatic H) | |
| ¹³C NMR | δ 167.5 (ester carbonyl) | |
| IR | 1715 cm⁻¹ (C=O) |
Advanced: How can computational methods predict the compound’s binding affinity with biological targets, and what validation experiments are recommended?
Answer:
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2). Focus on halogen bonding (Br···O/N) and hydrophobic contacts .
- Pharmacophore Modeling : Identify critical features (e.g., ester group, bromine) for target engagement .
- Validation :
Q. Example Docking Results :
| Target Protein | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) | Reference |
|---|---|---|---|
| COX-2 | -8.2 | 12.3 ± 1.5 |
Advanced: How can researchers resolve contradictions in crystallographic data obtained from different refinement software (e.g., SHELXL vs. Olex2)?
Answer:
Contradictions often arise from refinement parameters or overfitting . Mitigation strategies:
Validation Tools : Use Mercury (CCDC) to analyze hydrogen bonding, torsion angles, and R-factors .
Parameter Consistency : Ensure equivalent weighting schemes and restraint settings in SHELXL .
Data Quality : Cross-validate with high-resolution datasets (≤1.0 Å) to reduce model bias .
Case Study :
A structure refined in SHELXL (R₁ = 0.045) showed artificial puckering in the benzofuran ring, resolved by adjusting torsional restraints in Olex2 .
Advanced: What catalytic systems are most effective for Suzuki-Miyaura cross-coupling reactions involving the bromophenyl moiety?
Answer:
The C-Br bond acts as a halogenated aryl coupling partner . Optimal systems:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
- Ligands : XPhos or SPhos enhance oxidative addition .
- Bases : K₂CO₃ in THF/H₂O (3:1) at 80°C .
Q. Example Reaction :
| Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| 2-Bromophenyl derivative | Biphenyl analog | 89 |
Basic: How can researchers minimize byproduct formation during purification, and what chromatographic techniques are recommended?
Answer:
- Byproduct Mitigation :
- Use excess coupling agent (1.2 eq DCC) to drive esterification to completion .
- Quench unreacted bromine with Na₂S₂O₃ post-halogenation .
- Purification :
Advanced: How does ring puckering in the benzofuran moiety influence conformational stability, and how can Cremer-Pople parameters quantify this?
Answer:
The benzofuran ring adopts non-planar conformations due to steric strain.
- Cremer-Pople Analysis : Calculate puckering amplitude (θ) and phase angle (φ) from crystallographic coordinates .
- Stability Trends : Higher θ values correlate with increased strain (e.g., θ = 15° for a twisted benzofuran vs. 8° for planar) .
Q. Example Data :
| Conformation | θ (°) | φ (°) | Reference |
|---|---|---|---|
| Planar | 8.2 | 0 | |
| Twisted | 15.6 | 112 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
